

# Independent Replication of Published Findings on Glycyrrhizic Acid: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glycyrrhizic acid

Cat. No.: B7820763

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the therapeutic effects of **Glycyrrhizic acid** (GA), a major active constituent of licorice root. We focus on independently generated experimental data to assess the reproducibility of its antiviral and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are provided to support researchers in their evaluation and potential replication of these findings.

## Data Presentation: Quantitative Comparison of In Vitro Efficacy

To facilitate a clear comparison of the biological activity of **Glycyrrhizic acid** across different studies, the following tables summarize the quantitative data from published findings.

## Antiviral Activity: Inhibition of SARS-CoV-2 Replication

The emergence of the COVID-19 pandemic spurred research into the antiviral properties of existing compounds. **Glycyrrhizic acid** was identified as a potential inhibitor of SARS-CoV-2 replication. Below is a comparison of findings from studies that investigated its efficacy in Vero E6 cells, a commonly used cell line in virology research.

| Study / Compound                         | Cell Line | Virus Strain | Assay Method      | Incubation Time | Endpoint                        | Reported Efficacy (EC50/IC50)                                                     |
|------------------------------------------|-----------|--------------|-------------------|-----------------|---------------------------------|-----------------------------------------------------------------------------------|
| van de Sand et al. (2021) <sup>[1]</sup> | Vero E6   | SARS-CoV-2   | Endpoint dilution | 48 hours        | Viral load reduction            | EC50: 0.44 mg/mL                                                                  |
| Fomenko et al. (2022) <sup>[2]</sup>     | Vero E6   | SARS-CoV-2   | MTT assay         | Not specified   | Inhibition of viral replication | IC50: 2-8 $\mu$ M (for "Glycyvir," a mixture of nicotinates of glycyrrhizic acid) |

Note: While both studies utilized the same cell line and investigated the effect on SARS-CoV-2, the compound tested by Fomenko et al. was a derivative of **Glycyrrhizic acid**, which may account for the difference in reported potency.

## Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

**Glycyrrhizic acid** has long been studied for its anti-inflammatory properties. One common in vitro model to assess this is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Study                 | Cell Line | Stimulant     | Assay Method | Incubation Time | Endpoint              | Reported Efficacy (Inhibition %)                 |
|-----------------------|-----------|---------------|--------------|-----------------|-----------------------|--------------------------------------------------|
| Wang et al. (2013)[3] | RAW 264.7 | LPS (1 µg/mL) | Griess Assay | 24 hours        | Nitrite concentration | ~19% inhibition at 606 µM                        |
| Unspecified [4]       | RAW 264.7 | LPS (1 µg/mL) | Griess Assay | 24 hours        | Nitrite concentration | Significant inhibition (concentration-dependent) |

Note: A direct quantitative comparison of IC50 values was not available from the reviewed literature. However, both studies demonstrate a consistent inhibitory effect of **Glycyrrhizic acid** on NO production in this model.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are composite protocols based on the methodologies described in the cited literature for key experiments.

## SARS-CoV-2 Replication Inhibition Assay

This protocol outlines the general steps for assessing the antiviral activity of **Glycyrrhizic acid** against SARS-CoV-2 in Vero E6 cells.[1][5][6]

- Cell Culture: Vero E6 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Virus Propagation: SARS-CoV-2 is propagated in Vero E6 cells to generate a virus stock with a known titer, typically determined by a 50% tissue culture infectious dose (TCID50) assay.
- Antiviral Assay:

- Pre-treatment: Confluent monolayers of Vero E6 cells in 96-well plates are pre-incubated with various concentrations of **Glycyrrhizic acid** for a specified period (e.g., 1 hour) at 37°C.
- Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) or TCID50.
- Post-treatment: After an initial incubation period to allow for viral entry (e.g., 4 hours), the inoculum is removed, and fresh media containing the corresponding concentrations of **Glycyrrhizic acid** is added.

- Incubation: The plates are incubated for 48 hours at 37°C.
- Quantification of Viral Replication:
  - Endpoint Dilution/Plaque Assay: The supernatant is collected, and serial dilutions are used to infect fresh Vero E6 cells to determine the viral titer (TCID50/mL or PFU/mL).
  - qRT-PCR: Viral RNA is extracted from the supernatant or cell lysate, and quantitative reverse transcription PCR is performed to quantify the levels of specific viral genes.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the log of the compound concentration.

## Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This protocol describes the measurement of the anti-inflammatory effect of **Glycyrrhizic acid** by quantifying the inhibition of NO production in LPS-stimulated macrophages.[3][7][8]

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately  $1 \times 10^5$  cells/well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **Glycyrrhizic acid**, and the cells are pre-incubated for a period of 2 hours.

- Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1  $\mu$ g/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.
- Incubation: The plates are incubated for 24 hours.
- Griess Assay:
  - The cell culture supernatant is collected.
  - An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
  - The mixture is incubated at room temperature for 10-15 minutes.
- Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison to a standard curve of sodium nitrite.
- Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by **Glycyrrhizic acid** and a typical experimental workflow.

## NF-κB Signaling Pathway Inhibition by Glycyrrhizic Acid

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by **Glycyrrhizic acid**.

## MAPK Signaling Pathway Modulation by Glycyrrhizic Acid

[Click to download full resolution via product page](#)

Caption: Modulation of the MAPK signaling pathway by **Glycyrrhizic acid**.

## Experimental Workflow for Western Blot Analysis of p65 Phosphorylation

[Click to download full resolution via product page](#)

Caption: Western blot workflow for analyzing p65 phosphorylation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Glycyrrhizin Effectively Inhibits SARS-CoV-2 Replication by Inhibiting the Viral Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycyrrhizic acid nanoparticles inhibit LPS-induced inflammatory mediators in 264.7 mouse macrophages compared with unprocessed glycyrrhizic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Replication of Published Findings on Glycyrrhizic Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7820763#independent-replication-of-published-findings-on-glycyrrhizic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)